Oleic Acid Alkyne

Catalog No.
S880919
CAS No.
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleic Acid Alkyne

Product Name

Oleic Acid Alkyne

IUPAC Name

(Z)-octadec-9-en-17-ynoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9-

InChI Key

GUWNXWGQBCLLBN-KTKRTIGZSA-N

Synonyms

(9Z)-9-Octadecen-17-ynoic Acid; (Z)-9-Octadecen-17-ynoic Acid;

Oleic acid alkyne is a long-chain fatty acid.

Oleic Acid Alkyne (typically (9Z)-9-octadecen-17-ynoic acid, CAS 151333-45-8) is a terminal alkyne-modified analog of the abundant monounsaturated fatty acid (MUFA) oleic acid. Designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, this compound serves as a highly processable precursor and tracking probe in lipidomics, metabolic labeling, and protein S-acylation profiling. Unlike native oleic acid, which requires destructive mass spectrometry or hazardous radioisotopes for tracking, the terminal alkyne provides a minimal bioorthogonal handle that preserves native lipid trafficking, lipid droplet incorporation, and protein lipidation kinetics. This makes it a critical procurement choice for high-throughput screening, live-cell imaging, and proteomic enrichment workflows where structural fidelity and rapid detection are paramount .

Research Fit

Click chemistry probe Alkyne handle for CuAAC conjugation to fluorophores or biotin
Unsaturated fatty acid mimic Retains cis-C9 double bond for native oleate metabolic incorporation
Metabolic tracing fit May support lipid flux, S-fatty-acylation, and Raman imaging studies

Substituting Oleic Acid Alkyne with fluorescently tagged alternatives (e.g., BODIPY-Oleic Acid) or saturated bioorthogonal probes (e.g., Alkyne-Palmitic Acid) fundamentally compromises assay accuracy. Bulky fluorophores introduce significant steric hindrance, altering native subcellular localization, lipid droplet transfer rates, and membrane dynamics, often failing to accurately mimic native MUFA behavior in complex transport models. Conversely, saturated analogs like Alkyne-Palmitic Acid do not utilize the same cellular transport pathways or protein S-acylation sites (such as specific inhibitory oleoylation on transporters like ASBT). For procurement focused on MUFA-specific metabolic tracing or S-oleoylation proteomics, the exact alkyne-modified oleic acid structure is non-interchangeable .

Substitution Risk

Chain-length mismatch Shorter alkyne probes preferentially label N-myristoylation; metabolic fate may shift from unsaturated pathways.
Saturation mismatch Saturated alkyne analogs may not recapitulate oleate-specific lipid flux or signaling events.
Proteomic labeling bias Saturated reporters miss a subset of oleate-modified proteins; quantitative proteome interpretation may differ.

Native-Like Lipid Transfer Kinetics vs. Bulky Fluorophores

In comparative lipid transfer assays, Alkyne-Oleic Acid demonstrates superior structural fidelity compared to BODIPY-labeled fatty acids. When tracking lipid transfer from fat body tissues to lipoproteins, Alkyne-Oleic Acid incorporates natively into triacylglycerol pools and transfers at physiological rates (~20% in wild-type controls). In contrast, BODIPY-labeled lipids exhibit altered transfer kinetics and reduced incorporation in mutant models due to the steric bulk of the fluorophore, which perturbs native lipid-protein interactions [1].

Evidence DimensionLipid transfer fidelity and incorporation rate
Target Compound DataNative-like triacylglycerol incorporation and ~20% transfer rate to lipoproteins
Comparator Or BaselineBODIPY-Fatty Acid (altered transfer kinetics and reduced mutant incorporation)
Quantified DifferenceAlkyne-OA eliminates fluorophore-induced steric artifacts, preserving wild-type lipid trafficking behavior.
ConditionsPulse-chase lipidomic assays in Drosophila fat body to lipoprotein transfer models

Buyers conducting live-cell lipid trafficking or droplet formation assays must procure the alkyne variant to avoid false-negative artifacts caused by bulky fluorescent tags.

Metabolic fate
Reported
Oleic Acid Alkyne
distinct lipid subclass pattern
vs
Palmitic Acid Alkyne
different metabolic bottlenecks
Supports unsaturated fatty acid lipid flux interpretation
LC-MS/MS; Lipostar2; 23 lipid subclasses

Accelerated S-Oleoylation Profiling vs. Radioactive Tracers

For mapping protein lipidation, Alkyne-Oleic Acid replaces hazardous and time-consuming radioactive tracing. Metabolic labeling of mammalian cells (100 μM for 15 h) with Alkyne-Oleic Acid enables direct identification of specific S-oleoylation sites (e.g., Cys-314 on the ASBT transporter) via rapid CuAAC click-enrichment and mass spectrometry. This completely bypasses the need for [3H]-Oleic Acid, which requires specialized radioactive handling facilities and multi-week autoradiography exposure times, while providing superior site-specific resolution [1].

Evidence DimensionDetection time and site-specific resolution
Target Compound DataHours to enrichment via click chemistry, exact site identification
Comparator Or Baseline[3H]-Oleic Acid (>15 days exposure, poor residue-level resolution)
Quantified DifferenceAlkyne-OA reduces detection timelines from weeks to hours and eliminates radioactive safety overhead.
ConditionsMetabolic labeling (100 μM, 15 h) and proteomic enrichment in mammalian cell lines

Procuring the alkyne probe streamlines proteomic workflows, reducing safety compliance costs and drastically accelerating time-to-data for lipidation site mapping.

Raman signal
Head-to-head
0.0010
C18 alkyne: 2110 cm⁻¹ / total intensity
C14: 0.0013 · C16: 0.0011
Chain-length-dependent scaling factor for uptake normalization
Pure compound, n=3; account for intrinsic signal difference

Pathway-Specific MUFA Transport vs. Saturated Analogs

Alkyne-Oleic Acid is strictly required to isolate monounsaturated fatty acid (MUFA) transport mechanisms, as it behaves differently than saturated bioorthogonal probes. In macrophage infection models, the uptake of Alkyne-Oleic Acid is dose-dependently outcompeted by native oleic acid and ω6 polyunsaturated fatty acids (PUFAs like linoleic and arachidonic acid). In contrast, Alkyne-Palmitic Acid (a saturated analog) does not compete in these specific pathways, proving that the oleic acid backbone is essential for profiling MUFA/PUFA-specific transport channels like Mce1 [1].

Evidence DimensionTransport pathway competition
Target Compound DataCompetitively inhibited by native OA and ω6 PUFAs
Comparator Or BaselineAlkyne-Palmitic Acid (fails to compete with ω6 PUFAs)
Quantified DifferenceAlkyne-OA specifically tracks MUFA/PUFA transport networks, whereas saturated analogs isolate divergent pathways.
ConditionsAxenic culture and macrophage infection models measuring Mce1-mediated fatty acid uptake

Researchers profiling specific lipid transporters or metabolic bottlenecks must select the exact oleic acid alkyne to ensure biological relevance to unsaturated lipid pathways.

Proteome labeling
Head-to-head
Oleic Acid Alkyne
broader unsaturated protein set
vs
Palmitic Acid Alkyne
misses oleate-modified subset
Unsaturated reporter needed for complete S-fatty-acylation proteome
RAW264.7, CuAAC-biotin, LTQ Orbitrap XL
DMSO solubility
Data to verify
100
mg/mL DMSO
Many analogs: ≤50–80 mg/mL
May support concentrated stock preparation for cell assays
Vendor-reported data; verify lot-specific solubility
Purity
Data to verify
≥95%
up to ≥99.96% available
High purity may reduce click reaction interference
Vendor CoA; verify purity for experimental lot
Bioorthogonal tag
Class-level
Alkyne
2.5× nitrile intensity
vs
Nitrile / Azide
lower S/N
Alkyne tag may improve Raman detection sensitivity
Hexanoic acid derivatives; class-level inference

High-Throughput Lipid Droplet Imaging

Ideal for live-cell pulse-chase assays where researchers need to track lipid droplet biogenesis without the steric artifacts introduced by BODIPY-labeled fatty acids[1].

S-Oleoylation Proteomic Workflows

The required precursor for identifying and enriching oleoylated proteins (via CuAAC with biotin-azide) in disease models, replacing hazardous [3H]-oleic acid protocols[2].

Pathogen-Host Lipid Transport Assays

Essential for quantifying MUFA-specific uptake mechanisms (e.g., Mce1 transporters in Mycobacterium tuberculosis) where saturated analogs like Alkyne-Palmitic Acid fail to replicate unsaturated lipid competition [3].

Application Fit

Application
Selection Property
Validation Focus
Unsaturated fatty acid metabolic flux
Unsaturated chain mimic; high purity/solubility
LC-MS lipid incorporation pattern; click efficiency
S-oleoylation proteomic profiling
Specificity for unsaturated fatty-acylated proteins
Proteomic labeling repertoire; enrichment background
Raman imaging of lipid dynamics
Alkyne silent-region signal; chain-length scaling factor
Intracellular uptake normalization; S/N ratio
High-throughput lipidomics tracing
Validated LC-MS platform; concentrated stock solubility
Lipid subclass annotation; metabolic bottleneck review

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 Da

Monoisotopic Mass

278.224580195 Da

Heavy Atom Count

20

Appearance

Assay:≥95%A solution in ethanol

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